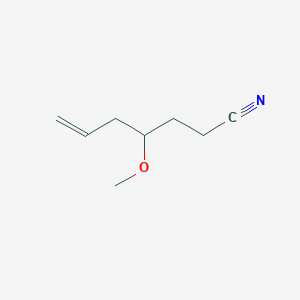![molecular formula C22H13NO2S B12521609 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-14-2](/img/structure/B12521609.png)
2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a pyridine ring, a thiophene ring, and a naphthopyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a thiophene derivative, followed by cyclization to form the naphthopyranone core. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like toluene or dichloromethane. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one include:
2-Phenylpyridine: A compound with a similar pyridine structure but different substituents.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a similar thiophene structure but different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring, a thiophene ring, and a naphthopyranone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
652138-14-2 |
|---|---|
Molecular Formula |
C22H13NO2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-pyridin-3-yl-6-thiophen-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO2S/c24-20-11-21(14-4-3-8-23-12-14)25-22-17-6-2-1-5-16(17)18(10-19(20)22)15-7-9-26-13-15/h1-13H |
InChI Key |
LGXLVAXRTFWJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CN=CC=C4)C5=CSC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)



